methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate
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Description
Scientific Research Applications
Drug Encapsulation and Photochemistry
The encapsulation of anesthetic analogues, such as methyl 2-amino-4,5-dimethoxy benzoate, in nanocavities like cyclodextrins (CDs) significantly affects their photophysical behavior. This encapsulation leads to increased emission intensity and fluorescence lifetime, highlighting the hydrophobic effect of nanocages. This phenomenon is essential for understanding the photochemistry and photophysics of caged drugs, offering insights into drug delivery and stability enhancements (Tormo, Organero, & Douhal, 2005).
Antimicrobial Activity
Synthesized compounds related to the structure of interest have shown promising antimicrobial activity. For example, novel derivatives carrying the biologically active sulfonamide moiety have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds displayed higher activity than reference drugs, suggesting potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Synthesis of RNA/DNA Mixtures
The compound has been used in the selective benzoylation of ribonucleosides, facilitating the synthesis of oligoribonucleotides on a solid support. This method allows for the easy preparation and isolation of DNA and RNA mixtures, contributing to the field of nucleic acid research and potential therapeutic applications (Kempe, Chow, Sundquist, Nardi, Paulson, & Peterson, 1982).
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-(thiophen-2-ylsulfonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6S2/c1-19-11-7-9(14(16)21-3)10(8-12(11)20-2)15-23(17,18)13-5-4-6-22-13/h4-8,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBVKEYOTNRHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NS(=O)(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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